3,3'-Difluorobenzaldazine

mGluR5 Allosteric Modulator Structure-Activity Relationship

Researchers relying on mGluR5 potentiation in functional assays require a reference PAM with confirmed selectivity and no intrinsic agonism. 3,3'-Difluorobenzaldazine (DFB) is the definitive pharmacological tool for this purpose. - Selective mGluR5 PAM with no intrinsic agonist activity; potentiates glutamate responses 3- to 6-fold. - EC50 of 2.6 µM in Ca2+ mobilization assays enables leftward shift of agonist concentration-response curves. - Essential benchmark for SAR studies and allosteric site validation across benzaldazine scaffolds.

Molecular Formula C14H10F2N2
Molecular Weight 244.245
CAS No. 1049983-12-1; 15332-10-2
Cat. No. B2921802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Difluorobenzaldazine
CAS1049983-12-1; 15332-10-2
Molecular FormulaC14H10F2N2
Molecular Weight244.245
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F
InChIInChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9+,18-10+
InChIKeyYYMCVDNIIFNDJK-BEQMOXJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Difluorobenzaldazine (DFB): Selective mGluR5 PAM


3,3'-Difluorobenzaldazine (DFB, CAS 15332-10-2), also known as bis(3-fluorobenzylidene)hydrazine, is a synthetic organic compound belonging to the azine class and is a member of monofluorobenzenes [1]. It is established as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), a key G-protein coupled receptor in the central nervous system [2]. DFB has no intrinsic agonist activity but instead potentiates the receptor's response to its endogenous ligand, glutamate, by binding to an allosteric site distinct from the orthosteric binding pocket [3].

Why Analogs Cannot Replace DFB in mGluR5 Studies


The benzaldazine scaffold exhibits extreme functional sensitivity to subtle structural modifications, rendering simple analog substitution invalid. A comprehensive structure-activity relationship study of closely related benzaldazine derivatives revealed a full spectrum of pharmacological activities—from positive to negative to neutral allosteric modulation—at the same mGluR5 allosteric site [1]. The precise positioning and identity of substituents on the phenyl rings dictate the compound's modulatory behavior. For instance, while DFB is a potent positive allosteric modulator, the 3,3'-dimethoxy analog acts as a negative modulator (IC50 3 µM), and the 3,3'-dichloro analog exhibits neutral cooperativity, effectively blocking the actions of both positive and negative modulators [2]. Even positional isomerism is critical: the 2,2'-difluoro and 4,4'-difluoro isomers show drastically different potencies (EC50 14 µM) or no positive modulation (>100 µM), respectively [3]. This data demonstrates that each analog represents a distinct pharmacological tool, and substitution is not scientifically justifiable without rigorous functional validation.

DFB vs. Structural Analogs: Quantitative Evidence


Positional Isomer Potency at mGluR5

3,3'-Difluorobenzaldazine (DFB) demonstrates a unique and potent positive allosteric modulatory activity on mGluR5 that is not shared by its positional isomers. In a direct fluorometric Ca2+ assay using human mGluR5-expressing CHO cells, the 3,3'-substituted DFB exhibited a robust positive modulatory effect with an EC50 of 2.6 µM [1]. In stark contrast, the 2,2'-difluoro isomer (2,2'-F) displayed significantly lower potency (EC50 of 14 µM), and the 4,4'-difluoro isomer (4,4'-F) showed a negative modulatory effect with an IC50 >100 µM [2]. This demonstrates that the meta (3-position) fluorine substitution is essential for achieving potent positive allosteric modulation.

mGluR5 Allosteric Modulator Structure-Activity Relationship

PAM vs. NAM Activity: DFB and Dimethoxy Analog

The nature of allosteric modulation on mGluR5 is exquisitely sensitive to the substituent at the 3,3'-positions. In a direct comparison using a fluorometric Ca2+ assay with human mGluR5 CHO cells, 3,3'-Difluorobenzaldazine (DFB) acts as a potent positive allosteric modulator (PAM), potentiating the glutamate response with an EC50 of 2.6 µM [1]. In the same assay system, 3,3'-Dimethoxybenzaldazine (DMeOB) exerts the opposite pharmacological effect, functioning as a negative allosteric modulator (NAM) that inhibits the glutamate response with an IC50 of 3.0 µM [2]. This demonstrates that replacing the 3,3'-fluorine atoms with methoxy groups completely inverts the functional outcome of ligand binding at the allosteric site.

mGluR5 Allosteric Modulator Functional Selectivity

Silent Allosteric Modulation by Dichloro Analog

3,3'-Difluorobenzaldazine (DFB) is a potent mGluR5 PAM, but its effects can be blocked by another close analog. 3,3'-Dichlorobenzaldazine (DCB) was found to be a neutral allosteric ligand for mGluR5, exhibiting no apparent modulatory activity on its own when tested in the fluorometric Ca2+ assay at concentrations up to 100 µM [1]. However, DCB binds to the same allosteric site as DFB. In a competitive assay, the presence of 10 µM DCB completely prevented the positive allosteric modulation of mGluR5 by 10 µM DFB [2]. This establishes DCB as a silent allosteric modulator (SAM) or allosteric antagonist for this site, capable of blocking the action of DFB.

mGluR5 Allosteric Antagonist Silent Allosteric Modulator

mGluR Subtype Selectivity Profile

3,3'-Difluorobenzaldazine (DFB) exhibits high selectivity for the mGluR5 subtype. In a selectivity screen against other mGlu receptors (mGluR1b, mGluR2, mGluR4, mGluR6, mGluR7, mGluR8) expressed in CHO or HEK293 cells, DFB at concentrations up to 100 µM showed no significant effect on the activity of these receptors [1]. This subtype selectivity is a key differentiator. While the primary study focuses on a family of benzaldazine analogs, the data for other analogs like DMeOB and DCB also show no significant activity at these off-target mGluR subtypes [2], but the functional outcome at the target mGluR5 is what varies drastically between them (positive vs. negative vs. neutral). Therefore, DFB's value proposition is its combined profile of potent positive modulation and high receptor subtype selectivity.

mGluR5 Selectivity Pharmacology

DFB Validated Applications


mGluR5 Positive Allosteric Modulation in Functional Assays

3,3'-Difluorobenzaldazine (DFB) is the definitive pharmacological tool for selectively enhancing mGluR5 activity in cell-based functional assays, such as fluorometric Ca2+ mobilization assays. Based on its established EC50 of 2.6 µM and its ability to potentiate glutamate responses 3- to 6-fold without exhibiting intrinsic agonism, DFB is used at concentrations between 1 and 10 µM to shift agonist concentration-response curves leftward, thereby increasing the sensitivity and dynamic range of the assay [1]. This application is validated by its use in high-throughput screening campaigns designed to identify novel allosteric ligands that may mimic or block DFB's binding site [2].

Mechanistic Dissection of Allosteric Modulation

DFB is an essential reagent for studies investigating the mechanisms of allosteric modulation at mGluR5. Its well-characterized pharmacology allows researchers to probe the functional consequences of allosteric site occupancy. For instance, its positive modulatory effect can be directly contrasted with the negative modulation exerted by DMeOB and the neutral cooperativity of DCB, which are all derived from the same benzaldazine scaffold [1]. Using DFB as a positive control and DCB as a neutral site competitor enables the definitive assignment of binding site and mechanism of action for novel mGluR5 ligands [2]. Furthermore, studies on the heptahelical domain (HD) of mGluR5 have used DFB to demonstrate that the HD can constitutively couple to G proteins and be positively regulated by ligands in the absence of the extracellular domain [3].

PAM Development and In Vivo Behavioral Studies

DFB serves as a critical benchmark compound in medicinal chemistry programs aimed at developing next-generation mGluR5 PAMs. In the development of new cyclopropyl-containing PAMs, DFB was used as the lead comparator, with a new compound (3a) achieving a 4.5-fold improvement in potency (EC50 30 µM vs. DFB's ~6.6 µM in that study) [1]. This establishes DFB as the standard reference compound for structure-activity relationship (SAR) optimization. Moreover, DFB has been employed as a tool compound in preclinical in vivo studies to examine the role of mGluR5 in complex behaviors. It has been used in mice to attenuate ketamine-evoked behavioral responses, including locomotor hyperactivity and sensorimotor gating deficits, providing a direct link between mGluR5 positive allosteric modulation and potential therapeutic effects in models of psychosis [2].

Computational Chemistry and Structure-Based Design

The known structure and pharmacology of DFB make it a valuable starting point for computational drug design. Its chemical scaffold has been used as a template for designing new classes of mGluR5 ligands, such as acyl-2-aminobenzimidazoles, using advanced computational methods like Site Identification by Ligand Competitive Saturation (SILCS) [1]. DFB's binding mode and its allosteric effects can be modeled to predict the binding affinity and functional activity of novel compounds. Therefore, procurement of high-purity DFB (e.g., ≥99% by HPLC) is essential for generating accurate experimental data (e.g., binding affinities, functional potencies) that can validate and refine these computational models [2].

Technical Documentation Hub

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